4-(Tert-butylamino)-3-methylbutan-2-one
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Overview
Description
4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE is an organic compound characterized by the presence of a tert-butylamino group attached to a butanone backbone. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE typically involves the reaction of tert-butylamine with a suitable precursor, such as a ketone or aldehyde. One common method involves the alkylation of tert-butylamine with a methyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE involves its interaction with specific molecular targets. The compound may act on beta-adrenergic receptors, mediating the activation of adenylate cyclase through G protein-coupled signaling pathways. This leads to various downstream effects, including changes in cellular cAMP levels and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An isomeric amine with similar structural features but different reactivity and applications.
tert-Butyl esters: Compounds with tert-butyl groups that exhibit distinct chemical properties and uses.
Uniqueness
4-(TERT-BUTYLAMINO)-3-METHYL-2-BUTANONE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its tert-butylamino group provides steric hindrance, influencing its chemical behavior and interactions with other molecules.
Properties
Molecular Formula |
C9H19NO |
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Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(tert-butylamino)-3-methylbutan-2-one |
InChI |
InChI=1S/C9H19NO/c1-7(8(2)11)6-10-9(3,4)5/h7,10H,6H2,1-5H3 |
InChI Key |
KMSLCOBXGPOORI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)(C)C)C(=O)C |
Origin of Product |
United States |
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